3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of benzothienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothienopyrimidines and their derivatives, such as:
- 4-(substituted amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines .
- 4-substituted (methylidenehydrazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines .
- 4-(3,5-disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines .
Uniqueness
What sets 3-Benzyl-2-(heptylsulfanyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine apart is its unique heptylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H32N2S2 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
3-benzyl-2-heptylsulfanyl-5,6,7,8-tetrahydro-4H-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H32N2S2/c1-2-3-4-5-11-16-27-24-25-23-21(20-14-9-10-15-22(20)28-23)18-26(24)17-19-12-7-6-8-13-19/h6-8,12-13H,2-5,9-11,14-18H2,1H3 |
InChI Key |
OJUGWZQXJHDTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(CN1CC3=CC=CC=C3)C4=C(S2)CCCC4 |
Origin of Product |
United States |
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